
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxepine ring fused with a carboxamide group and a butyl-substituted phenyl ring, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide. The reaction is usually catalyzed by a strong acid or base under controlled temperature conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This involves reacting the benzoxepine derivative with a suitable amine, such as 4-butylaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups.
Applications De Recherche Scientifique
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-butylphenyl)-3,4-dimethoxybenzamide: Similar structure with methoxy groups on the benzene ring.
N-(4-methoxybenzylidene)-4-butylaniline: Contains a methoxy group and a benzylidene linkage.
Uniqueness
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-2-3-6-16-9-11-19(12-10-16)22-21(23)18-13-14-24-20-8-5-4-7-17(20)15-18/h4-5,7-15H,2-3,6H2,1H3,(H,22,23) |
Clé InChI |
VXMFOHOIZDGDTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


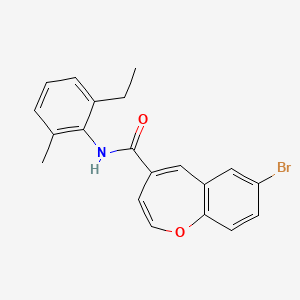
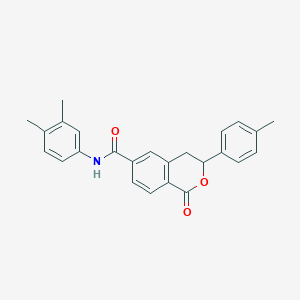
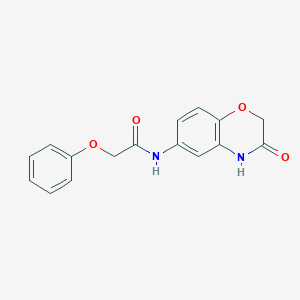
![5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334997.png)
![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11335002.png)
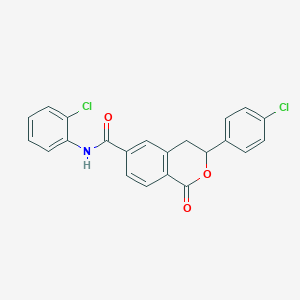
![methyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11335008.png)

![N,N-dimethyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335023.png)
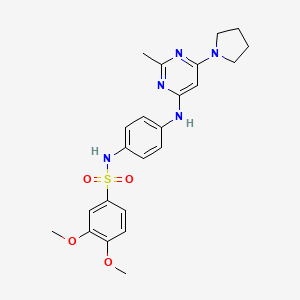
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide](/img/structure/B11335031.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11335038.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335053.png)

